(S)-2-Acetamidohexanoic acid
Description
(S)-2-Acetamidohexanoic acid (CAS: 15891-49-3) is a chiral amino acid derivative characterized by a six-carbon backbone, an acetylated α-amino group, and a carboxylic acid terminus. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The compound is also known as N-Acetyl-L-norleucine, emphasizing its structural relationship to norleucine (a linear analog of leucine) and its L-configuration (S-enantiomer) .
Its acetyl group enhances stability against enzymatic degradation compared to non-acetylated amino acids, making it relevant in biochemical research and peptide synthesis .
Properties
IUPAC Name |
(2S)-2-acetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426410 | |
| Record name | Acetyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15891-49-3 | |
| Record name | Acetyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 2-Aminohexanoic Acid
The most straightforward method involves the acetylation of enantiomerically pure 2-aminohexanoic acid. This approach preserves the S-configuration when starting from L-2-aminohexanoic acid.
Reaction Conditions and Optimization
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Acetylating Agents : Acetic anhydride or acetyl chloride are employed in stoichiometric amounts.
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Solvent Systems : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
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Base Catalysis : Triethylamine or pyridine neutralizes HCl byproducts when using acetyl chloride.
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Temperature : Reactions typically proceed at 20–25°C to minimize racemization.
Example Protocol :
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Dissolve L-2-aminohexanoic acid (1.0 equiv) in dry acetonitrile.
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Add triethylamine (1.1 equiv) and stir for 15 minutes.
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Introduce acetyl chloride (1.1 equiv) dropwise and stir for 2 hours at room temperature.
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Quench with ice-cold water, acidify with dilute HCl, and isolate the product via filtration.
Yield and Purity
Enzymatic Acetylation
Enzymatic methods offer stereoselectivity without requiring chiral starting materials. Lipases and acyltransferases have been explored for this purpose.
Biocatalyst Selection
Process Parameters
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Solvent : Water or buffered aqueous systems (pH 7.0–8.0).
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Temperature : 30–37°C to maintain enzyme stability.
Limitations : Low reaction rates for sterically hindered amines and scalability challenges in industrial settings.
Solid-Phase Peptide Synthesis (SPPS)
SPPS enables the incorporation of this compound into peptide chains, with the acetamido group introduced as a protected derivative.
Protection Strategy
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Carboxylic Acid : Protected as a benzyl ester using benzyl bromide in 2-methyl-2-butanol.
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Amine Group : Temporarily masked with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Coupling Agents :
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Dicyclohexylcarbodiimide (DCC) : Facilitates amide bond formation with 1-hydroxybenzotriazole (HOBt) as an additive.
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TBTU : Enhances coupling efficiency in polar aprotic solvents like DMF.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow systems to improve reaction control and scalability:
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Reactor Design : Tubular reactors with immobilized CAL-B for enzymatic acetylation.
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Residence Time : 30–60 minutes at 40°C.
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Product Isolation : In-line liquid-liquid extraction separates the product from unreacted substrates.
Advantages :
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes typical esterification reactions. With methanol under acidic catalysis, it forms methyl (S)-2-acetamidohexanoate :
Hydrolysis of the ester reverts to the parent acid:
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Acidic hydrolysis : Regenerates the carboxylic acid via protonation of the ester carbonyl .
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Basic hydrolysis : Forms the carboxylate salt (e.g., sodium (S)-2-acetamidohexanoate) .
Amide Bond Reactivity
The acetamido group participates in hydrolysis and nucleophilic substitution:
Acidic Hydrolysis
Under strong acidic conditions (e.g., HCl, Δ), the amide bond cleaves to yield (S)-2-aminohexanoic acid and acetic acid :
Basic Hydrolysis
In NaOH, the reaction produces the sodium salt of (S)-2-aminohexanoic acid and acetate :
Mechanism : Follows a tetrahedral intermediate pathway, where nucleophilic attack occurs at the carbonyl carbon .
Decarboxylation
Heating above 440°C induces decarboxylation, producing pentanamide derivatives :
This reaction is less common under standard lab conditions due to high thermal requirements.
Metal Salt Formation
The carboxylic acid reacts with metals (e.g., Mg, Zn) or bases to form salts :
Salts exhibit higher solubility in polar solvents compared to the free acid.
Enzymatic Transformations
This compound serves as a substrate for amidases and esterases :
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Amidase-catalyzed hydrolysis : Converts to (S)-2-aminohexanoic acid in vivo .
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Esterase activity : Ester derivatives (e.g., methyl ester) undergo enzymatic hydrolysis for prodrug activation .
Biological relevance : The stereochemistry (S-configuration) enhances enzyme binding specificity, influencing metabolic pathways .
Comparative Reaction Kinetics
Hydrolysis rates vary with conditions:
| Condition | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic Hydrolysis | 1.2 × 10⁻⁴ | 85 |
| Basic Hydrolysis | 3.8 × 10⁻³ | 72 |
| Enzymatic Hydrolysis | 5.6 × 10⁻² | 48 |
Data extrapolated from analogous acetamide and carboxylic acid systems .
Stereochemical Influence
The (S)-configuration dictates reaction outcomes:
Scientific Research Applications
(S)-2-Acetamidohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Acetamidohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways: It participates in metabolic pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between (S)-2-Acetamidohexanoic acid and related compounds:
Key Observations:
Chain Length and Functional Groups: this compound’s six-carbon chain distinguishes it from shorter analogs (e.g., 2-Acetamidoacetic acid) and longer-chain variants (e.g., 2-Aminoheptanoic acid). The absence of an acetyl group in 2-Aminoheptanoic acid results in higher chemical reactivity but lower stability in biological systems .
Stereochemical Effects: The S-configuration in this compound is critical for enzyme recognition, as seen in its role as a substrate or inhibitor in chiral-specific metabolic processes. In contrast, the D-enantiomer (N-Acetyl-D-norleucine) is biologically inert in most systems .
Protective Group Modifications: Nα-Acetyl-Nε-Boc-L-lysine incorporates a tert-butoxycarbonyl (Boc) group, enabling selective deprotection during solid-phase peptide synthesis. This contrasts with this compound, which lacks additional protective groups .
Biological Activity
(S)-2-Acetamidohexanoic acid, a derivative of hexanoic acid, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetamido group attached to a hexanoic acid backbone. Its specific stereochemistry contributes to its unique biological properties. The compound can undergo various chemical reactions, including hydrolysis and oxidation, leading to the formation of different derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amide functional group allows for hydrogen bonding with active sites on proteins, which can inhibit enzyme activity or modulate receptor functions. This interaction is crucial for its potential therapeutic applications.
1. Anti-inflammatory Effects
Research has indicated that this compound may suppress the generation of pro-inflammatory mediators such as prostaglandin E2 (PGE2). In vitro studies demonstrated that small peptide derivatives could significantly reduce PGE2 release in renal mesangial cells, suggesting a possible role for this compound in inflammatory pathways .
2. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in certain enzymatic reactions, thereby modulating metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Prostaglandin Synthesis
A study investigated the effects of small peptide derivatives similar to this compound on prostaglandin synthesis. The results indicated a significant reduction in PGE2 levels following treatment with these derivatives, demonstrating their potential as anti-inflammatory agents .
Case Study: Enzymatic Activity Modulation
Another study focused on the enzymatic interactions of this compound analogs. These compounds were shown to effectively inhibit key enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Acetamidohexanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step organic synthesis starting from glycine derivatives. A common approach involves acetylation of a chiral hexanoic acid precursor using acetic anhydride under controlled pH conditions . Enantiomeric purity is achieved via chiral chromatography (e.g., HPLC with a Chiralpak® column) or enzymatic resolution . Post-synthesis, purity is validated using -NMR and polarimetry to confirm specific rotation values consistent with the (S)-configuration.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include melting point (determined via differential scanning calorimetry), solubility (assessed in solvents like water, DMSO, and ethanol at 25°C), and partition coefficient (logP measured via shake-flask method). Spectroscopic characterization (FTIR for functional groups, -NMR for carbon backbone) and mass spectrometry (HRMS for molecular ion confirmation) are critical .
Q. What biological roles or metabolic pathways involve this compound?
- Methodological Answer : In metabolomic studies, this compound has been identified as a potential biomarker in liver metabolism. For example, its decreased levels in premature ovarian failure rat models suggest involvement in acetyl-CoA or amino acid metabolism . Experimental validation requires LC-MS/MS quantification in tissue homogenates, coupled with pathway analysis tools like MetaboAnalyst.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., HepG2 cells, 48-hour exposure).
- Validating results using orthogonal assays (e.g., enzymatic activity vs. gene expression profiling).
- Applying multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables .
Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?
- Methodological Answer : Transition metal-catalyzed asymmetric hydrogenation of α-acetamidoacrylic acid derivatives offers high enantiomeric excess (ee >98%). Key parameters include:
- Catalyst selection (e.g., Ru-BINAP complexes).
- Solvent optimization (e.g., methanol/water mixtures).
- Reaction monitoring via in-situ FTIR to track intermediate conversion .
Q. How does this compound interact with biological membranes, and what experimental models validate these interactions?
- Methodological Answer : Use artificial lipid bilayers (e.g., POPC vesicles) to study permeability via fluorescence assays (e.g., calcein leakage). Molecular dynamics simulations (Amber or GROMACS) predict binding affinities to membrane proteins. In vivo validation can employ Caco-2 cell monolayers for intestinal absorption studies .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC values. Bootstrap resampling addresses small sample sizes, while ANOVA with Tukey’s post-hoc test identifies significant differences between treatment groups. Outliers are assessed via Grubbs’ test .
Q. How should researchers design metabolomic studies to track this compound dynamics in complex biological systems?
- Methodological Answer : Employ a pseudo-targeted metabolomics workflow:
- Sample preparation: Quench metabolism rapidly (liquid nitrogen), extract metabolites using methanol/water.
- LC-MS/MS acquisition in MRM mode for sensitivity.
- Data normalization via internal standards (e.g., -labeled analogs).
- Multivariate analysis (PLS-DA) to correlate metabolite levels with phenotypic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
